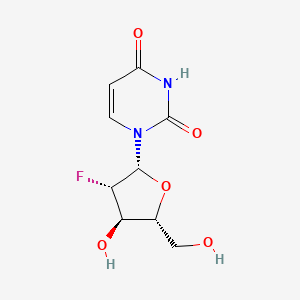

1-(2-Desoxi-2-fluoro-β-D-arabinofuranosil)uracilo

Descripción general

Descripción

1-(2-Desoxi-2-fluoro-beta-D-arabinofuranosil)uracilo es un análogo de nucleósido sintético. Es estructuralmente similar a la timidina y se utiliza principalmente en la investigación del cáncer debido a su capacidad para interferir con la síntesis de ADN. Este compuesto es particularmente notable por su potencial como agente terapéutico y de diagnóstico en oncología .

Aplicaciones Científicas De Investigación

1-(2-Desoxi-2-fluoro-beta-D-arabinofuranosil)uracilo tiene varias aplicaciones de investigación científica:

Imágenes de Diagnóstico: El compuesto se utiliza como una sonda de tomografía por emisión de positrones (PET) para la obtención de imágenes de la actividad de la timidilato sintetasa en los tumores.

Investigación Anticancerígena: Se estudia por su amplia actividad antitumoral, particularmente en la orientación de las neoplasias linfoides indolentes.

Mecanismo De Acción

El mecanismo de acción de 1-(2-Desoxi-2-fluoro-beta-D-arabinofuranosil)uracilo implica su incorporación al ADN, donde inhibe la síntesis de ADN. Esta inhibición se debe principalmente a la capacidad del compuesto para ser fosforilado y metilado, lo que lleva a la formación de metabolitos activos que interfieren con la replicación del ADN . Los objetivos moleculares incluyen la timidina quinasa y la timidilato sintetasa, que son enzimas cruciales en la vía de síntesis del ADN .

Análisis Bioquímico

Biochemical Properties

The anticancer mechanisms of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil rely on the inhibition of DNA synthesis and the induction of apoptosis . In several cancer cell lines, it is phosphorylated intracellularly to its monophosphate by thymidine kinase and methylated in the 5-position by thymidylate synthase .

Cellular Effects

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil exerts its effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is activated by thymidylate synthase, leading to the inhibition of DNA synthesis and induction of apoptosis .

Métodos De Preparación

La síntesis de 1-(2-Desoxi-2-fluoro-beta-D-arabinofuranosil)uracilo involucra varios pasos. Un método común incluye la condensación de 2,6-dicloropurina con 2-desoxi-2-fluoro-1,3,5-tri-O-benzoil-beta-D-arabinofuranosa o 2-desoxi-2-fluoro-3,5-di-O-benzoil-beta-D-arabinofuranosil bromuro . Las condiciones de reacción típicamente implican el uso de una base como el hidruro de sodio en un solvente aprótico como la dimetilformamida. Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala y pueden incluir pasos adicionales de purificación para garantizar una alta pureza .

Análisis De Reacciones Químicas

1-(2-Desoxi-2-fluoro-beta-D-arabinofuranosil)uracilo experimenta varios tipos de reacciones químicas:

Fosforilación: Se fosforila intracelularmente a su forma monofosfato por la timidina quinasa.

Incorporación al ADN: El compuesto puede incorporarse al ADN, lo que lleva a la inhibición de la síntesis de ADN y la inducción de apoptosis.

Los reactivos comunes utilizados en estas reacciones incluyen la timidina quinasa y la timidilato sintetasa. Los principales productos formados son los derivados monofosfato y monofosfato metilado .

Comparación Con Compuestos Similares

1-(2-Desoxi-2-fluoro-beta-D-arabinofuranosil)uracilo es único en comparación con otros análogos de nucleósidos debido a su activación específica por la timidilato sintetasa. Compuestos similares incluyen:

5-Fluorouracilo: Otro análogo de nucleósido utilizado en el tratamiento del cáncer, pero con un mecanismo de acción diferente.

(2’-Desoxi-2’-fluoro-beta-D-arabinofuranosil)-5-etiluracilo: Un compuesto similar con modificaciones en la posición 5.

2-Cloro-9-(2-desoxi-2-fluoro-beta-D-arabinofuranosil)adenina: Otro análogo de nucleósido con propiedades anticancerígenas.

Estos compuestos comparten similitudes estructurales, pero difieren en sus objetivos específicos y mecanismos de acción, lo que destaca la singularidad de 1-(2-Desoxi-2-fluoro-beta-D-arabinofuranosil)uracilo en sus aplicaciones terapéuticas y de diagnóstico.

Propiedades

IUPAC Name |

5-ethyl-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFJAJRDLUUIOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FAU) a promising candidate for cancer and viral therapies?

A1: FAU exhibits its activity by being metabolized into 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil (FMAU) via the enzyme thymidylate synthase (TS). [] This metabolite, FMAU, is then further phosphorylated into its triphosphate form, which acts as a potent inhibitor of DNA polymerase gamma. [] This inhibition disrupts mitochondrial DNA replication, ultimately leading to cell death. This mechanism is particularly relevant in cancer cells with high TS expression, making them potentially more sensitive to FAU-based therapies. [] Additionally, FAU has shown antiviral activity against herpes simplex virus (HSV) types 1 and 2. []

Q2: How does the structure of FAU relate to its biological activity against herpesviruses?

A2: Studies have explored the structure-activity relationship (SAR) of FAU by modifying the size of the C-5 alkyl substituent. [] Results show that increasing the alkyl chain length generally decreases both antiherpetic potency and cytotoxicity. For instance, while the 5-propyl derivative (FPAU) shows good activity against HSV-1 and HSV-2, further increasing the chain length leads to a significant drop in efficacy. [] This suggests that a smaller substituent at the C-5 position is favorable for antiherpetic activity.

Q3: Are there concerns regarding the toxicity of FAU and its metabolites?

A4: While FAU exhibits promising anti-cancer and antiviral activities, concerns exist regarding its potential toxicity. Studies have shown that FAU and its metabolites, particularly FMAU, can decrease mitochondrial DNA abundance and cause structural defects in mitochondria. [] This mitochondrial toxicity was observed in cultured hepatoblasts and is thought to be a contributing factor to the liver toxicity observed in clinical trials of the related drug fialuridine (FIAU). [] These findings highlight the importance of carefully evaluating the safety profile of FAU and developing strategies to mitigate potential toxicities in future clinical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.